molecular formula C13H11ClN4O B8218383 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine

7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B8218383
M. Wt: 274.70 g/mol
InChI Key: PJKYKXVARGSNOX-UHFFFAOYSA-N
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Description

7-Chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 2088850-51-3) is a chemical compound with the molecular formula C13H11ClN4O and a molecular weight of 274.71 g/mol . This triazolopyridine derivative is supplied with high purity levels, typically 95% to 99% , and is offered in various quantities for research applications. Compounds featuring the triazolopyridine scaffold are of significant interest in medicinal chemistry due to their wide range of reported pharmaceutical and biological activities . Specifically, novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment have been investigated for their potent antimalarial activity against Plasmodium falciparum . These compounds are designed and evaluated using virtual screening and molecular docking methods, often targeting enzymes like falcipain-2 (FP-2), a key cysteine protease essential for parasitic hemoglobin degradation and growth . The inhibition of this target represents a promising mechanism of action for novel antimalarial agents. Furthermore, triazolopyridine scaffolds are bioisosteres to triazolopyrimidines, which include clinical candidates like DSM265, a known inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH) . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-chloro-3-[(4-methoxyphenyl)methyl]triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)8-18-13-12(16-17-18)11(14)6-7-15-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKYKXVARGSNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 3-Amino-2-Chloropyridine

The synthesis begins with 3-amino-2-chloropyridine, a precursor enabling functionalization at the C3 position. Dissolving this compound in 2,2,2-trifluoroethanol with methanesulfonic acid (1 equivalent) generates a protonated intermediate. Subsequent addition of tert-butyl nitrite at 0–5°C forms a diazonium salt, which undergoes cyclization upon heating. For example, heating the diazonium salt solution to 55–70°C in 2,2,2-trifluoroethanol facilitates intramolecular cyclization, yielding the triazolo[4,5-b]pyridine core.

Chlorination and Functionalization

Chlorination at the C7 position is achieved using phosphorus oxychloride (POCl₃) under reflux. The 4-methoxybenzyl group is introduced via nucleophilic alkylation: treating the triazole intermediate with 4-methoxybenzyl bromide in tetrahydrofuran (THF) and sodium hydride (NaH) at 60°C affords the target compound. This step typically achieves yields of 65–70% after purification by solvent extraction.

Hydrazine-Based Cyclization

Hydrazine Intermediate Formation

2,5-Dibromopyridine reacts with hydrazine hydrate in ethanol at 80°C to form 1-(5-bromopyridin-2-yl)hydrazine. Acylation with 4-methoxybenzoyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) yields the hydrazide derivative. Cyclization using thionyl chloride (SOCl₂) at reflux temperature (70–80°C) generates the triazole ring, with the bromine substituent retained for subsequent substitution.

Chlorine Substitution

The bromine atom at C7 is replaced via a Ullmann-type reaction with copper(I) chloride (CuCl) in dimethylformamide (DMF) at 120°C. This step proceeds with 75–80% efficiency, as confirmed by nuclear magnetic resonance (NMR) analysis.

One-Pot Synthesis Using tert-Butyl Nitrite

Direct Cyclization Strategy

A streamlined approach involves treating 3-amino-2-chloro-5-nitropyridine with tert-butyl nitrite and methanesulfonic acid in acetonitrile at 25°C. The diazonium salt intermediate spontaneously cyclizes to form the triazolo[4,5-b]pyridine framework. Reduction of the nitro group with iron powder in acetic acid introduces an amine, which is chlorinated using N-chlorosuccinimide (NCS).

Alkylation and Purification

The 4-methoxybenzyl group is appended via Mitsunobu reaction: reacting the triazole with 4-methoxybenzyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF achieves 85% yield. Final purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Temperature (°C)Citation
Diazonium Cyclizationtert-Butyl nitrite, MsOH67.355–70
Hydrazine CyclizationSOCl₂, CuCl7570–120
One-Pot SynthesisNCS, DEAD8525–80

Mechanistic Insights

Role of Acid Catalysts

Methanesulfonic acid protonates the amino group, enhancing electrophilicity for diazonium salt formation. In cyclization, acid-mediated dehydration stabilizes the transition state, favoring triazole ring closure.

Solvent Effects

Polar aprotic solvents like DMF accelerate substitution reactions by stabilizing ionic intermediates. Conversely, 2,2,2-trifluoroethanol minimizes side reactions during diazotization due to its low nucleophilicity.

Challenges and Optimization

Byproduct Formation

Overheating during diazotization generates nitroso derivatives, reducing yields by 10–15%. Temperature control below 70°C and slow reagent addition mitigate this issue.

Purification Strategies

Crude products often contain unreacted 4-methoxybenzyl bromide, removed via aqueous sodium bicarbonate washes. High-vacuum distillation isolates the target compound as a pale-yellow oil.

Scalability and Industrial Relevance

The diazonium cyclization method is preferred for large-scale synthesis, offering reproducibility and minimal purification steps. A patent by Matsuda et al. demonstrates kilogram-scale production with 65% yield using continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazolopyridines as antimicrobial agents. Compounds structurally related to 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine have demonstrated significant inhibitory effects against various bacterial strains. For instance, derivatives of triazolopyridines were shown to inhibit Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that similar derivatives could be effective in developing new antibiotics.

Antimalarial Agents

The compound's structural framework aligns with findings in antimalarial drug discovery. A study on triazolopyridine sulfonamides indicated promising activity against Plasmodium falciparum, with some derivatives achieving IC50 values below 5 μM . The potential for 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine to serve as a lead compound in antimalarial research is noteworthy.

Antitumor Properties

Triazolopyridine derivatives have been investigated for their antitumor properties. Compounds exhibiting similar structures have shown efficacy against various cancer cell lines, including breast and liver carcinoma cells . The mechanism often involves interference with cellular signaling pathways critical for tumor growth and proliferation.

In Silico Studies

Computational methods such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis are crucial for evaluating the drug-likeness of compounds like 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine. These studies help predict how the compound interacts with biological targets and its pharmacokinetic properties. For example, docking studies have revealed favorable binding interactions with key enzymes involved in disease processes .

Cytotoxicity Assessments

In vitro cytotoxicity assays are essential for determining the safety profile of new compounds. The MTT assay has been employed to assess the viability of various cell lines in the presence of triazolopyridine derivatives. Results indicate that certain modifications to the triazolopyridine structure can enhance or reduce cytotoxic effects .

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine and its biological activity is critical for optimizing its pharmacological properties. Variations in substituents on the triazole or pyridine rings can significantly alter activity profiles against specific pathogens or cancer cells.

Mechanism of Action

The mechanism of action of 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Triazolopyridine Derivatives and Their Properties

Compound Name Substituents (Positions) Molecular Weight Biological Activity/Application Synthesis Method Reference
7-Chloro-3-[(4-methoxyphenyl)methyl]-3H-triazolo[4,5-b]pyridine Cl (7), 4-MeO-benzyl (3) ~315.75 g/mol* Hypothesized kinase/c-Met modulation Not reported; inferred from analogues
5-Chloro-3-(3-trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine Cl (5), 3-CF3O-phenyl (3) ~343.73 g/mol PIM-1 kinase inhibitor (IC50 = 0.8 μM) Nucleophilic substitution with amines
3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine 1-Benzylpiperidin-4-yl (3) ~308.37 g/mol Differential metabolite in plant studies Not reported; detected via metabolomics
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine Br (6), ethyl (3) 227.06 g/mol Chemical intermediate Halogenation and alkylation
(3H-Triazolo[4,5-b]pyridin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone 4,4-Dimethyloxazolidinyl carbonyl (3) ~261.27 g/mol CNS-active inhibitor (BIA 10-2474 series) Carbamoylation of triazolopyridine

*Calculated based on molecular formula C14H12ClN4O.

Substituent Effects on Activity

  • Chlorine vs. Bromine’s larger atomic radius could sterically hinder interactions in certain binding pockets.
  • Aromatic vs.
  • PIM-1 vs. c-Met Inhibition : The trifluoromethoxyphenyl-substituted analogue () shows potent PIM-1 inhibition, while the target compound’s 4-methoxybenzyl group may favor c-Met modulation due to hydrophobic interactions with the kinase’s ATP-binding pocket.

Physicochemical and Metabolic Properties

  • Metabolic Stability : Correlations with gut microbiota (e.g., Akkermansia) suggest triazolopyridines may undergo microbial metabolism, though substituents like chlorine could slow oxidative degradation.

Biological Activity

7-Chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Chemical Structure

The chemical structure of 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine can be represented as follows:

C13H11ClN4O\text{C}_{13}\text{H}_{11}\text{ClN}_4\text{O}

Synthesis

The compound can be synthesized through various methods involving triazole chemistry. For instance, one common method includes the reaction of 4-methoxybenzyl chloride with a suitable precursor containing a triazole moiety. The synthesis process typically involves multiple steps including purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer activity. For example, a study demonstrated that related compounds showed IC50 values against various cancer cell lines (e.g., MCF7 for breast cancer) ranging from 0.24 µM to 1.18 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF70.24
Compound BHEPG21.18
Compound CPC-30.96

Antiviral Activity

In addition to anticancer effects, compounds similar to 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine have shown antiviral properties against viruses such as H5N1 and SARS-CoV-2 . The mechanism is believed to involve inhibition of viral replication by targeting specific viral enzymes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Some studies suggest that the compound may inhibit kinases involved in cell proliferation and survival pathways.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in vitro against several cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity at higher concentrations. Additionally, molecular docking studies suggested favorable binding interactions with target proteins involved in cancer progression.

Q & A

Q. What are common synthetic routes for 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine?

The compound is typically synthesized via diazotization and cyclocondensation reactions. A foundational approach involves:

  • Diazotization of pyridine-3,4-diamine with NaNO₂ in acidic media to form the triazolopyridine core .
  • Alkylation of the triazolo core with chloroacetonitrile or substituted benzyl halides in DMF with triethylamine as a base .
  • Knoevenagel condensation with aldehydes to introduce acrylonitrile or aryl substituents .

Q. Example Reaction Table

StepReagents/ConditionsYieldKey Reference
DiazotizationNaNO₂, HCl, 0–5°C63–78%
AlkylationChloroacetonitrile, DMF, Et₃N, reflux42–91%
CondensationAldehydes, toluene, Et₃N57–81%

Q. How is the compound characterized after synthesis?

Characterization relies on:

  • ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 8.86 ppm for CH-5 in triazolopyridine) .
  • Mass spectrometry (MS) for molecular ion validation (e.g., m/z 350.1 [M+H]⁺) .
  • Elemental analysis to verify purity (e.g., C: 49.56%, N: 48.23%) .

Q. What substituents are commonly explored on the triazolopyridine core?

Key modifications include:

  • Electron-withdrawing groups (e.g., Cl, CF₃) at the 5- or 7-positions to enhance electrophilicity .
  • Aryl/heteroaryl groups (e.g., 4-methoxyphenyl, 3-trifluoromethoxyphenyl) to modulate steric and electronic properties .
  • Acrylonitrile derivatives for antimicrotubule activity .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields and regioselectivity?

  • Solvent selection : Polar aprotic solvents (DMF, dioxane) improve reaction homogeneity .
  • Catalyst tuning : Triethylamine enhances nucleophilic substitution, while NaHCO₃ aids in deprotonation .
  • Purification : Flash chromatography (light petroleum:EtOAc, 80:20) separates isomers effectively .

Q. What computational methods predict molecular interactions of this compound?

  • Density Functional Theory (DFT) : Evaluates exact exchange contributions to thermochemical accuracy (e.g., B3LYP functional) .
  • Molecular docking : Used to model binding with tubulin or kinases (e.g., c-Met inhibitors) by analyzing steric clashes and hydrogen bonds .

Q. How to address contradictory bioactivity data in anticancer studies?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 5,7-diamino derivatives show 29% growth inhibition in EKVX cells vs. 6.6% in OVCAR-4) .
  • Toxicity profiling : Test cytotoxicity in non-tumor cells (e.g., HEK293) to distinguish selective activity .

Q. Example Bioactivity Table

DerivativeSubstituentsCancer Cell Line (GP%)Reference
5,7-Diamino-3-(3-CF₃-phenyl)CF₃, CNEKVX (29.14%)
5-Amino-1-(4-Cl-phenyl)Cl, quinazolinoneOVCAR-4 (-4.08%)

Q. What strategies resolve regioselectivity challenges in triazolopyridine synthesis?

  • Temperature control : Low temperatures (0–5°C) favor diazotization over side reactions .
  • Directing groups : Electron-rich aryl substituents (e.g., 4-methoxyphenyl) guide alkylation to the N3 position .

Q. How to validate the compound’s mechanism of action in kinase inhibition?

  • Enzyme assays : Measure IC₅₀ against c-Met kinase using ATP competition assays .
  • X-ray crystallography : Resolve binding modes (e.g., triazolopyridine occupying the hydrophobic pocket) .

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